2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Description
Systematic IUPAC Nomenclature and Molecular Formula Derivation
The compound’s systematic IUPAC name reflects its hybrid structure, comprising a cyclopenta[a]phenanthrene core and a β-D-glucopyranosyl moiety. The name is constructed as follows:
- Aglycone (steroidal core):
- The base structure is identified as 12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , which specifies:
- A pentamethylated cyclopenta[a]phenanthrene system with hydroxylation at C12.
- A C17 side chain featuring a 6-methylhepta-1,5-dien-2-yl group (a branched diene substituent).
- The base structure is identified as 12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , which specifies:
- Glycosidic moiety:
Molecular Formula:
Derived from atomic composition analysis, the formula is C₃₆H₅₈O₇ (molecular weight: 606.9 g/mol ). This accounts for:
- 36 carbon atoms (21 in the sterol core, 6 in the glucosyl unit, 9 in the side chain).
- 58 hydrogen atoms.
- 7 oxygen atoms (3 in the glucosyl hydroxyls, 1 in the glycosidic bond, 2 in sterol hydroxyls, 1 in the diene side chain).
Properties
Molecular Formula |
C36H60O7 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3 |
InChI Key |
WMGBQZAELMGYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components (Figure 1):
- Cyclopenta[a]phenanthrene derivative : A steroidal backbone with hydroxyl, methyl, and dienyl side-chain substituents.
- Oxane triol moiety : A hydroxymethyl-substituted oxane ring with three hydroxyl groups.
The synthetic strategy involves:
- Independent synthesis of the cyclopenta[a]phenanthrene core.
- Preparation of the oxane triol subunit.
- Coupling via an ether linkage.
Synthesis of the Cyclopenta[a]Phenanthrene Core
Construction of the Polycyclic Framework
The cyclopenta[a]phenanthrene system can be synthesized via Diels-Alder cycloaddition or ring-contraction methodologies :
Diels-Alder Approach (Adapted from)
- Starting material : 1,2-Dihydro-1-methoxy-4-vinylnaphthalene.
- Dienophile : α-Heterosubstituted cyclopentenone.
- Conditions : Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane at −78°C.
- Yield : ~70–80% for analogous systems.
Pyrene-Based Ring Contraction (Adapted from)
Synthesis of the Oxane Triol Moiety
Coupling Strategies
Optimization and Challenges
Stereochemical Control
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketones or aldehydes back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides (for ether formation) and acyl chlorides (for ester formation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can form ethers or esters.
Scientific Research Applications
The compound 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, biochemistry, and materials science.
Anticancer Activity
Research has indicated that compounds similar to this one may exhibit anticancer properties. The structural features of the compound suggest potential interactions with biological targets involved in cancer cell proliferation. For example:
- Mechanism of Action : The presence of hydroxymethyl and hydroxy groups may enhance the compound's ability to interact with cellular receptors or enzymes involved in tumor growth.
- Case Study : A study on related compounds demonstrated their effectiveness in inhibiting the growth of specific cancer cell lines. The findings suggest that modifications to the structure can lead to enhanced potency and selectivity against cancer cells.
Anti-inflammatory Properties
The compound's structural motifs are reminiscent of known anti-inflammatory agents. The potential for this compound to modulate inflammatory pathways could be significant.
- Research Findings : Studies have shown that similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position the compound as a candidate for developing new anti-inflammatory medications.
Neuroprotective Effects
There is growing interest in compounds that can protect neuronal cells from damage. The unique structure of this compound may confer neuroprotective properties.
- Evidence : Research has indicated that certain hydroxylated compounds can reduce oxidative stress in neuronal cells. Future studies could explore the neuroprotective capabilities of this specific compound.
Enzyme Inhibition
The compound's complex structure may allow it to act as an enzyme inhibitor in biochemical pathways.
- Example : Inhibitors of specific enzymes involved in metabolic pathways can be crucial for developing treatments for metabolic disorders. The structural characteristics of this compound suggest it might interact with such enzymes effectively.
Drug Delivery Systems
Due to its intricate structure and potential biocompatibility, this compound could be utilized in drug delivery systems.
- Research Insights : Studies on similar compounds have shown their ability to encapsulate drugs and enhance bioavailability through targeted delivery mechanisms.
Polymer Synthesis
The unique functional groups present in this compound may facilitate its use in synthesizing advanced polymers.
- Potential Uses : Polymers derived from such compounds could exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Nanomaterials Development
The compound could play a role in the development of nanomaterials due to its structural complexity.
- Case Studies : Research has highlighted the use of similar organic compounds in creating nanostructures with applications ranging from electronics to drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is not well understood, but it is likely to involve interactions with various molecular targets and pathways. The compound’s structural similarity to steroids suggests that it may interact with steroid receptors, while its multiple hydroxyl groups suggest that it may also interact with enzymes involved in oxidation-reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ginsenoside Re (C48H82O18; MW: 947.15 g/mol)
- Structural Similarities : Shares a cyclopenta[a]phenanthrene core and glycosidic linkages.
- Key Differences: Ginsenoside Re lacks the heptadienyl side chain and has a distinct sugar moiety (two glucose units vs. the oxane triol in the target compound).
- Implications: The heptadienyl chain in the target compound may enhance lipophilicity, affecting membrane permeability compared to Ginsenoside Re .
Compound from (C31H34O4; MW: 470.605 g/mol)
- Structural Similarities : Cyclopenta[a]phenanthrene core with hydroxyl and methyl substituents.
- Implications : Reduced hydrophilicity compared to the target compound, likely resulting in lower aqueous solubility .
Side Chain and Substituent Variations
- Features a pent-4-en-1-yloxy group instead of the heptadienyl chain.
- Implications : The shorter, less unsaturated side chain may reduce steric hindrance and alter receptor binding profiles .
- Contains a pyridin-3-yl group at position 16.
Glycosidic Modifications
Physicochemical and Pharmacokinetic Comparison
Key Observations :
Methodological Insights from Evidence
- Similarity Indexing: Using Tanimoto coefficients (), the target compound may show ~60–70% similarity to Ginsenoside Re, primarily due to the shared core. However, side-chain differences could lead to divergent bioactivities .
- Synthetic Approaches : Etherification () and hydroxylation () strategies are applicable for modifying side chains and sugar moieties in analogues .
- Structural Analysis : Tools like SHELX () and AutoDock () are critical for resolving stereochemistry and predicting binding modes .
Q & A
Basic: What experimental techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography is critical for resolving stereochemical configurations and verifying the cyclopenta[a]phenanthrene core. Single-crystal studies (100 K) with mean C–C bond precision of 0.005 Å and R factor ≤ 0.06 provide high-resolution structural data .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is essential for assigning hydroxyl, methyl, and unsaturated moieties. For example, δ 5.48 ppm (d, J = 12.1 Hz) in ¹H NMR can identify vinyl protons, while ¹³C NMR peaks at 88–168 ppm help map carbonyl and aromatic regions .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., 917.1 g/mol) and fragmentation patterns .
Basic: What safety protocols should be followed during handling and storage?
Methodological Answer:
- Storage: Maintain at < -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Evidence from similar sterol derivatives emphasizes low-temperature stability .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; consult SDS for emergency procedures (e.g., eye rinse with water for 15 minutes) .
Advanced: How can computational methods resolve conformational ambiguities in the cyclopenta[a]phenanthrene core?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model steric interactions between the pentamethyl substituents and the dodecahydro backbone. Compare results with X-ray data to validate torsional angles .
- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic environments of hydroxyl groups and glycosidic linkages .
Advanced: How to address contradictory spectral data in NMR assignments?
Methodological Answer:
- Decoupling Experiments: Resolve overlapping signals (e.g., δ 1.36–1.59 ppm for methylene protons) using selective ¹H-¹H decoupling .
- Isotopic Labeling: Introduce ¹³C or ²H labels at ambiguous positions (e.g., hydroxyl-bearing carbons) to track coupling constants and confirm assignments .
Advanced: What strategies validate the stereochemistry of glycosidic linkages in the oxane-triol moiety?
Methodological Answer:
- Enzymatic Hydrolysis: Use β-glucosidase to cleave specific linkages; monitor via LC-MS for hydrolysis products .
- Nuclear Overhauser Effect (NOE): Perform NOESY experiments to identify spatial proximities between oxane protons (e.g., H-3 and H-5) and the phenanthrene core .
Advanced: How to optimize synthetic routes for improved yield and purity?
Methodological Answer:
- Stepwise Protection/Deprotection: Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during glycosylation to prevent side reactions. Final deprotection with TBAF ensures >95% purity .
- Catalysis Screening: Test Pd/C or Ru-based catalysts for hydrogenation of the 6-methylhepta-1,5-dien-2-yl side chain. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .
Basic: What analytical methods assess purity and detect impurities?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30 v/v) to quantify impurities <1% .
- Elemental Analysis: Compare experimental C/H/O ratios (e.g., C 75.07%, H 5.95%) with theoretical values to confirm stoichiometric integrity .
Advanced: How to study intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Map close contacts (e.g., O–H···O hydrogen bonds) using CrystalExplorer. Data from related cyclopenta[a]phenanthrene derivatives show dominant H-bonding (60–65% contribution) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition at >200°C) to correlate packing density with melting points .
Basic: What solvents are optimal for solubility studies?
Methodological Answer:
- Polar Solvents: DMSO or DMF dissolve the compound at 10–20 mg/mL due to hydroxyl and ether groups. Avoid chlorinated solvents (e.g., CHCl₃) for sterol derivatives .
- Co-solvent Systems: Use ethanol/water (1:1) for aqueous solubility screening. Centrifuge at 10,000 rpm to detect precipitates .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
